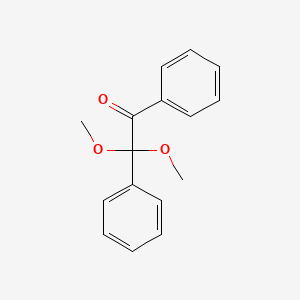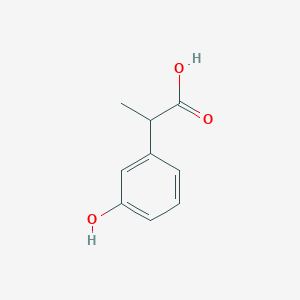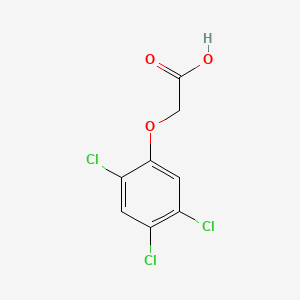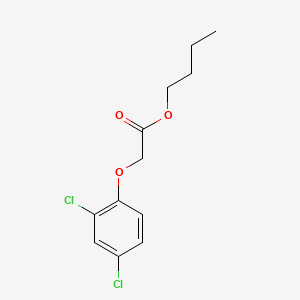
2'-Désoxyadénosine
Vue d'ensemble
Description
2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a fundamental building block of DNA, pairing with deoxythymidine in double-stranded DNA .
Applications De Recherche Scientifique
2’-Deoxyadenosine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxyadenosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
2’-Deoxyadenosine interacts with its primary target, ADA, by being a substrate for this enzyme . The compound is converted to 2’-deoxyinosine through the action of ADA . This conversion is an essential mechanism that terminates adenosine signaling .
Biochemical Pathways
The action of 2’-Deoxyadenosine primarily affects the purine metabolism pathway . By being a substrate for ADA, it plays a role in the conversion of adenosine to inosine, a critical step in purine metabolism . This process is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .
Result of Action
The molecular and cellular effects of 2’-Deoxyadenosine’s action primarily involve the disruption of adenosine signaling . By being converted to 2’-deoxyinosine, 2’-Deoxyadenosine helps terminate adenosine signaling, which can have various downstream effects depending on the cellular context .
Action Environment
Environmental factors can influence the action of 2’-Deoxyadenosine. For instance, DNA lesions, which can be formed continuously in each living cell as a result of environmental factors, ionizing radiation, metabolic processes, etc., are removed from the genome by the base excision repair system (BER). The activation of the BER protein cascade starts with DNA damage recognition by glycosylases . In this context, 2’-Deoxyadenosine, as a substrate for ADA, can play a role in these processes .
Analyse Biochimique
Biochemical Properties
2’-Deoxyadenosine interacts with several enzymes and proteins. It is a substrate for the enzyme adenosine deaminase (ADA), which converts 2’-Deoxyadenosine to inosine . In the absence of ADA, 2’-Deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis .
Molecular Mechanism
At the molecular level, 2’-Deoxyadenosine exerts its effects through several mechanisms. It is involved in the inhibition of ribonucleotide reductase, preventing normal DNA synthesis and repair . It also plays a role in the modulation of signaling by extracellular adenosine, contributing indirectly to cellular signaling events .
Temporal Effects in Laboratory Settings
Over time, the effects of 2’-Deoxyadenosine can change in laboratory settings. For instance, the activity of adenosylhomocysteinase in extracts of asynchronous L1210 leukemia cells was inhibited in a time-dependent manner by 2’-Deoxyadenosine .
Metabolic Pathways
2’-Deoxyadenosine is involved in purine metabolism. It is a substrate for the enzyme adenosine deaminase, which converts 2’-Deoxyadenosine to inosine . In the absence of this enzyme, 2’-Deoxyadenosine is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase .
Subcellular Localization
It is known that 2’-Deoxyadenosine plays a crucial role in DNA synthesis and repair, suggesting its localization in the nucleus where DNA replication and repair occur .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine can be achieved through various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxynucleoside 5’-triphosphates. Another method employs thymidine and adenine as starting materials, utilizing nucleoside phosphorylases cloned into a recombinant Escherichia coli strain .
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine often involves the coexpression of multiple enzymes in a single Escherichia coli strain. This method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers .
Common Reagents and Conditions: Common reagents used in these reactions include chromium (VI), Fenton chemistry reagents, and lumazine for photoinduction. Conditions such as neutral solutions and ultrasound can also induce DNA damage .
Major Products: Major products formed from these reactions include oxidized derivatives of 2’-Deoxyadenosine, which can be used as biomarkers for DNA damage .
Comparaison Avec Des Composés Similaires
Cordycepin (3’-deoxyadenosine): Similar to 2’-Deoxyadenosine but with a deoxy group at the 3’ position.
2-Fluoro-2’-deoxyadenosine: A fluorinated analog used in antiviral research.
8-vinyl-deoxyadenosine: A fluorescent analog with improved properties for studying nucleic acids.
Uniqueness: 2’-Deoxyadenosine is unique due to its specific role in DNA synthesis and repair. Its derivatives are crucial in medical research for developing treatments for various diseases, including cancer and viral infections .
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883624 | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [La-Mar-Ka MSDS], Solid | |
| Record name | 2'-Deoxyadenosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
958-09-8, 40627-14-3, 16373-93-6 | |
| Record name | Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2'-deoxyadenosine (2'-dA)?
A1: 2'-Deoxyadenosine is a purine nucleoside and a structural analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a hydrogen atom. This seemingly small modification leads to significant differences in its biological activity compared to adenosine.
Q2: How does 2'-deoxyadenosine exert its effects at the cellular level?
A2: 2'-Deoxyadenosine primarily exerts its effects after being phosphorylated intracellularly to 2'-deoxyadenosine triphosphate (dATP). [] This metabolite is a key player in various cellular processes. For instance, elevated dATP levels can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately impacting cell cycle progression. []
Q3: Can you elaborate on the role of deoxycytidine kinase (dCK) in the activity of 2'-deoxyadenosine?
A3: Deoxycytidine kinase (dCK) plays a pivotal role in activating nucleoside analogs, including 2'-deoxyadenosine and its analog, cladribine. [] dCK is responsible for the initial phosphorylation step, converting 2'-deoxyadenosine to its monophosphate form, which is then further phosphorylated to the active triphosphate metabolite.
Q4: How does the phosphorylation rate of 2'-deoxyadenosine compare to its analog, cladribine?
A4: Research has shown that 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA), a fluorinated analog of cladribine, exhibits a significantly higher phosphorylation rate to its monophosphate form compared to cladribine in cells isolated from Chronic Lymphocytic Leukemia (CLL) patients. [] This difference becomes even more pronounced when comparing the respective triphosphate levels, with CAFdA triphosphate also displaying longer retention times within these cells. []
Q5: What are the implications of differing phosphorylation rates between 2'-deoxyadenosine and its analogs?
A5: The differences in phosphorylation rates and the stability of the resulting triphosphate metabolites between 2'-deoxyadenosine and its analogs can have significant implications for their efficacy and pharmacokinetic profiles. A higher phosphorylation rate and increased stability of the active metabolite may contribute to enhanced potency and prolonged duration of action. []
Q6: How does 2'-deoxyadenosine impact adenosine deaminase (ADA) activity?
A6: While 2'-deoxyadenosine itself isn't a direct inhibitor of adenosine deaminase (ADA), its use, especially with ADA inhibitors like 2'-deoxycoformycin (dCF), can significantly alter adenine nucleoside metabolism. [] This is because ADA typically breaks down adenosine and 2'-deoxyadenosine. Inhibiting ADA leads to the accumulation of these nucleosides, potentially causing toxicity. []
Q7: Can you explain the link between 2'-deoxyadenosine, S-adenosylhomocysteine (AdoHcy), and methylation?
A7: 2'-Deoxycoformycin, by inhibiting ADA and increasing 2'-deoxyadenosine, indirectly affects AdoHcy catabolism. [] This is because AdoHcy hydrolase, the enzyme that breaks down AdoHcy, is also involved in the purine salvage pathway. Elevated 2'-deoxyadenosine can disrupt this pathway, leading to AdoHcy accumulation. [] High AdoHcy levels then inhibit transmethylation reactions, crucial for various cellular processes, including DNA replication and repair. []
Q8: How does the chemical structure of 2'-deoxyadenosine influence its interaction with enzymes like ADA or methylthioadenosine phosphorylase (MTAP)?
A8: The absence of the 2'-hydroxyl group in 2'-deoxyadenosine compared to adenosine impacts its binding affinity to enzymes like ADA and MTAP. Studies have demonstrated that 2'-deoxyadenosine shows weaker binding and therefore slower degradation by MTAP compared to adenosine or 5'-deoxyadenosine. [] This difference in substrate specificity highlights the importance of the 2'-hydroxyl group for optimal enzyme interaction.
Q9: Beyond its role in nucleotide metabolism, how else can 2'-deoxyadenosine be utilized in research?
A9: 2'-Deoxyadenosine serves as a valuable building block for modified nucleotides employed in diverse research applications. For example, 8-alkynyl, 8-alkenyl, and 8-alkyl derivatives of 2'-deoxyadenosine have been synthesized and evaluated for their antiviral properties. [] Additionally, 2'-deoxyadenosine can be modified with photoreactive groups, creating probes to study DNA polymerase interactions. [, ]
Q10: Can you provide examples of how the structure of 2'-deoxyadenosine can be modified for specific research applications?
A10: Numerous modifications to the 2'-deoxyadenosine structure have been explored for various research purposes. Introducing a triazine group at the 7-position of 7-deaza-2'-deoxyadenosine allowed for fluorescent labeling of oligonucleotides via bioorthogonal reactions. [] Additionally, substituting 2'-deoxyadenosine with 7-propynyl-, 7-iodo-, or 7-cyano-7-deaza-2-amino-2'-deoxyadenosine in oligonucleotides showed enhanced binding affinity to complementary RNA, beneficial for antisense therapies. []
Q11: What are the structural features of 2'-deoxyadenosine, and how are they typically characterized?
A11: 2'-Deoxyadenosine, with the molecular formula C10H13N5O3 and a molecular weight of 251.24 g/mol, consists of an adenine base linked to a 2'-deoxyribose sugar. NMR spectroscopy, including 1H and 13C NMR, is commonly used to determine its structure and study its conformational preferences in solution. [, ] Mass spectrometry techniques, such as LSIMS and HRDCIMS, further aid in characterizing the molecule and its adducts. []
Q12: Are there any computational studies investigating the interactions and reactions of 2'-deoxyadenosine?
A12: Yes, computational studies have provided valuable insights into the reactivity and interactions of 2'-deoxyadenosine. For instance, quantum mechanics calculations have been used to study the formation of 5',8-cyclo-2'-deoxyadenosine in single-stranded DNA, revealing the energetic favorability of specific isomers. [] Similarly, computational methods have been employed to model the multistep reaction between 2'-deoxyadenosine and cis-2-butene-1,4-dial, predicting the formation of different adducts and their relative stabilities. []
Q13: Can you provide examples of how 2'-deoxyadenosine forms adducts with other molecules, and what are the implications of these reactions?
A13: 2'-Deoxyadenosine can form adducts with various molecules, including aldehydes and reactive oxygen species. One example is the reaction with 4-oxo-2-nonenal, a product of lipid peroxidation, resulting in the formation of substituted etheno adducts. [] These adducts can have significant biological consequences as they have been detected in human tissues and are implicated in mutagenesis. [] Another example is the formation of exocyclic adducts with 1,2,3,4-diepoxybutane (DEB), a metabolite of 1,3-butadiene. [] These adducts, detected both in vitro and in vivo, may contribute to the carcinogenic potential of 1,3-butadiene. []
Q14: What analytical techniques are employed to detect and quantify 2'-deoxyadenosine and its adducts in biological samples?
A14: Various analytical techniques are used to detect and quantify 2'-deoxyadenosine and its adducts. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is a common method for separating and identifying these compounds in complex biological samples. [, ] Additionally, the 32P-postlabeling assay has been employed to detect specific adducts, such as adenine N-1-oxide, in DNA. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















